2-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic heterocycle combining triazole and pyridine rings. Key structural elements include:
- Position 2: A carbamoylmethyl group substituted with a 3-fluoro-4-methylphenyl moiety, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) properties.
- Position 6: An N-(4-methoxyphenyl)carboxamide group, contributing hydrogen-bonding capacity and enhanced solubility via the methoxy substituent.
- Position 3: A ketone oxygen, which may participate in hydrogen bonding or influence electronic distribution.
The compound’s design aligns with medicinal chemistry strategies for targeting enzymes or receptors requiring heterocyclic scaffolds with polar and lipophilic substituents.
Properties
IUPAC Name |
2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O4/c1-14-3-5-17(11-19(14)24)25-21(30)13-29-23(32)28-12-15(4-10-20(28)27-29)22(31)26-16-6-8-18(33-2)9-7-16/h3-12H,13H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILLXFFSTDBURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine hydrate with an appropriate nitrile under reflux conditions.
Coupling with Pyridine Derivative: The triazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
2-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues from Literature
Key Findings from Comparative Analysis:
Core Heterocycle Influence :
- The [1,2,4]triazolo[4,3-a]pyridine core (as in the target compound and ) is associated with antimalarial activity, likely due to its planar structure enabling π-π stacking with enzyme active sites (e.g., falcipain-2) .
- Pyrazolo[4,3-c]pyridine derivatives () and benzoxazine-piperazine hybrids () exhibit divergent bioactivity profiles, underscoring the importance of core scaffold selection.
Substituent Effects :
- Fluorine and Methoxy Groups : The 3-fluoro-4-methylphenyl and 4-methoxyphenyl groups in the target compound mirror substituents in ’s antimalarial hits. Fluorine enhances metabolic stability, while methoxy improves solubility .
- Sulfonamide vs. Carboxamide : Sulfonamide-containing analogues () show stronger antimalarial activity (IC₅₀ ~2–5 µM) compared to carboxamides, possibly due to enhanced hydrogen bonding or target affinity.
Docking and Design Insights :
- AutoDock Vina () has been used to optimize similar compounds, suggesting that the target compound’s binding mode could be predicted via docking studies against relevant targets (e.g., falcipain-2 or kinase enzymes).
Synthetic Accessibility :
- Compounds with triazolo-pyridine cores (e.g., ) are synthesized via cyclocondensation reactions, while pyrazolo-pyridines () require distinct pathways, impacting scalability.
Biological Activity
The compound 2-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a member of the triazolopyridine family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazolo-pyridine core with various substituents that may influence its biological activity. The presence of a fluoro group and methoxy substituent enhances its chemical properties, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, it has been suggested that similar triazolopyridines can modulate kinase activity, which is crucial in cancer signaling pathways.
- Receptor Binding : It may also bind to specific receptors, altering signal transduction pathways that regulate cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of triazolopyridines. For example:
- A derivative was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction .
- Mechanistic studies suggest that it may affect gene expression related to tumor growth and metastasis .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary findings suggest:
- Significant inhibitory effects on bacterial strains, indicating potential as an antimicrobial agent .
- The presence of the fluorine atom is believed to enhance activity against resistant strains due to improved binding affinity.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of related compounds, researchers found that derivatives similar to the target compound significantly reduced tumor growth in xenograft models. The mechanism involved apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Data Tables
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and carboxamide coupling. Key steps include:
- Step 1 : Formation of the triazolo[4,3-a]pyridine core via cyclization under reflux with acetic acid or DMF .
- Step 2 : Introduction of the carbamoyl-methyl group using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3 : Final functionalization with the 4-methoxyphenyl group via nucleophilic substitution .
Critical Conditions : Temperature control (60–80°C for cyclization), pH adjustment during coupling (6.5–7.5), and inert atmosphere (N₂) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : To assess purity (>95% required for biological assays) using a C18 column and acetonitrile/water gradient .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1523) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can reaction yields be improved for intermediates with sensitive fluorinated groups?
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to preserve aryl fluoride bonds .
- Solvent Selection : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to minimize hydrolysis .
- Purification : Flash chromatography with silica gel modified with 5% triethylamine to reduce decomposition .
Q. What computational strategies are effective in predicting target interactions and SAR?
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID: 1M17). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the triazole ring .
- MD Simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-receptor complexes .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can discrepancies in reported biological activity data be resolved?
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution and time-kill assays .
- Stability Testing : Monitor compound degradation in assay buffers (PBS, pH 7.4) using LC-MS over 24 hours .
Key Challenges and Recommendations
- Fluorine Stability : Monitor for defluorination during synthesis using ¹⁹F NMR .
- Biological Assay Reproducibility : Pre-incubate compounds with serum albumin to account for protein binding effects .
- Data Contradictions : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
